4-[8-Amino-3-[4-(but-2-ynoylamino)butanoyl]imidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide, also known as ACP-5862, is a major circulating human metabolite of the Bruton tyrosine kinase (BTK) inhibitor acalabrutinib. [, ] It is formed through CYP3A-mediated oxidation of the pyrrolidine ring in acalabrutinib. [, ] Like its parent compound, ACP-5862 exhibits intrinsic BTK inhibitory activity and a similar kinase selectivity profile. [, ] This makes it a subject of interest in scientific research, specifically in the context of understanding the pharmacological activity and potential contribution of acalabrutinib metabolites.
ACP-5862 is derived from acalabrutinib through metabolic processes primarily involving cytochrome P450 enzymes, particularly CYP3A4. It is classified as a small molecule drug and belongs to the category of Bruton tyrosine kinase inhibitors. This classification is crucial as it highlights its role in modulating signaling pathways involved in B-cell proliferation and survival.
The synthesis of ACP-5862 involves complex organic reactions that include purification and structural elucidation techniques. The initial formation of ACP-5862 is attributed to the metabolic conversion of acalabrutinib, primarily mediated by CYP3A4 enzymes. The use of advanced techniques such as nuclear magnetic resonance spectroscopy has facilitated the understanding of its structure and the subsequent chemical synthesis processes.
The molecular structure of ACP-5862 features a complex arrangement that includes various functional groups contributing to its pharmacological activity. The compound's molecular formula can be represented as C₁₈H₁₈N₄O₂, with a molecular weight of approximately 338.36 g/mol.
ACP-5862 participates in several biochemical reactions that are essential for its activity as a Bruton tyrosine kinase inhibitor. The primary reaction involves the covalent modification of the cysteine residue in the active site of Bruton tyrosine kinase.
The mechanism of action for ACP-5862 involves selective inhibition of Bruton tyrosine kinase, which plays a pivotal role in B-cell receptor signaling pathways. By binding covalently to the enzyme, ACP-5862 effectively prevents its activation, leading to decreased survival signals for malignant B-cells.
ACP-5862 is primarily used in clinical research focused on hematological malignancies. Its role as an active metabolite enhances the understanding of drug efficacy and safety profiles for acalabrutinib.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4